1-[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-3-thiophen-2-ylurea
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Overview
Description
1-[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-3-thiophen-2-ylurea is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-3-thiophen-2-ylurea typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the phenylethyl group. The thiophene ring is then attached, and finally, the urea moiety is introduced. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1-[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-3-thiophen-2-ylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
1-[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-3-thiophen-2-ylurea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-3-thiophen-2-ylurea exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
1-Phenylethylpyrrolidine derivatives: These compounds share the pyrrolidine ring and phenylethyl group but may differ in other functional groups.
Thiophene-urea derivatives: These compounds contain the thiophene ring and urea moiety but may have different substituents on the rings.
Uniqueness: 1-[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-3-thiophen-2-ylurea is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16-11-14(18-17(22)19-15-7-4-10-23-15)12-20(16)9-8-13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAYJWRGUDQPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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